molecular formula C6H10O B8447248 1-[(Prop-1-en-1-yl)oxy]prop-1-ene CAS No. 4696-27-9

1-[(Prop-1-en-1-yl)oxy]prop-1-ene

Cat. No.: B8447248
CAS No.: 4696-27-9
M. Wt: 98.14 g/mol
InChI Key: ZKJNETINGMOHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Prop-1-en-1-yl)oxy]prop-1-ene is an enol ether characterized by a propenyloxy group (–O–CH₂–CH=CH₂) attached to a propene backbone. This compound belongs to the class of vinyl ethers, which are notable for their electron-rich double bonds and reactivity in polymerization and cycloaddition reactions.

Properties

CAS No.

4696-27-9

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-prop-1-enoxyprop-1-ene

InChI

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3

InChI Key

ZKJNETINGMOHJG-UHFFFAOYSA-N

SMILES

CC=COC=CC

Canonical SMILES

CC=COC=CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Structural Features References
1-[(Prop-1-en-1-yl)oxy]prop-1-ene C₆H₁₀O Enol ether (vinyl ether) Propene backbone with propenyloxy group -
(Z)-Trimethyl((1-phenylprop-1-en-1-yl)oxy)silane C₁₂H₁₈OSi Silyl enol ether Phenyl and trimethylsilyl substituents
Di-1-propenyl sulfide C₆H₁₀S Disulfide (S–S bond) Two propenyl groups linked by sulfur
1-[[(E)-prop-1-enyl]disulfanyl]propane C₆H₁₀S₂ Disulfide with trans configuration Thermal decomposition product in onions

Key Observations:

Functional Group Reactivity: Enol Ethers (e.g., 1-[(Prop-1-en-1-yl)oxy]prop-1-ene): Highly reactive in electrophilic additions due to the electron-rich double bond. Silyl enol ethers (e.g., compounds in ) are stabilized by silicon, enabling controlled reactivity in aldol reactions. Disulfides (e.g., Di-1-propenyl sulfide): Sulfur bridges enhance thermal stability but reduce electrophilicity compared to oxygen-based ethers. These compounds are associated with flavor profiles in thermally processed foods .

Steric and Electronic Effects :

  • Silyl substituents (e.g., trimethylsilyl in ) increase steric bulk, affecting reaction pathways and regioselectivity.
  • The absence of bulky groups in 1-[(Prop-1-en-1-yl)oxy]prop-1-ene likely renders it more reactive but less stable than silylated analogs.

Physical and Chemical Properties

  • Boiling Points and Stability: Silyl enol ethers (e.g., ) exhibit higher molecular weights (e.g., C₁₂H₁₈OSi = 218.36 g/mol) and lower volatility compared to 1-[(Prop-1-en-1-yl)oxy]prop-1-ene (C₆H₁₀O = 98.14 g/mol). Disulfides like Di-1-propenyl sulfide (C₆H₁₀S = 114.21 g/mol) have higher density due to sulfur but similar volatility to the target compound.
  • Spectroscopic Data: Silyl enol ethers show distinct ²⁹Si NMR signals (e.g., δ −10 to −20 ppm for TMS groups) , whereas ¹H NMR of 1-[(Prop-1-en-1-yl)oxy]prop-1-ene would feature vinyl protons (δ 4.5–6.5 ppm) and methine resonances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Prop-1-en-1-yl)oxy]prop-1-ene
Reactant of Route 2
1-[(Prop-1-en-1-yl)oxy]prop-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.